molecular formula C29H22O2 B13730670 4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde

4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde

Cat. No.: B13730670
M. Wt: 402.5 g/mol
InChI Key: XUHZMMGZFORSAK-UHFFFAOYSA-N
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Description

4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde ( 1217979-42-4) is a high-value aromatic dialdehyde building block extensively utilized in materials science research . With a molecular formula of C 29 H 22 O 2 and a molecular weight of 402.48 g/mol, this compound features a central 9,9-dimethylfluorene group that provides rigid, planar geometry and excellent thermal stability, which is crucial for developing robust organic electronic materials . The two terminal benzaldehyde groups serve as reactive sites for further synthetic modification, most notably through condensation reactions to construct extended π-conjugated systems such as Covalent Organic Frameworks (COFs) and other functional polymers . This compound is of significant interest in the development of advanced optoelectronic devices. Researchers value its structural architecture for designing organic light-emitting diodes (OLEDs) and aggregation-induced emission (AIE) luminogens . Fluorene-based molecules like this one are known for their good emission efficiency and chemical stability, making them ideal candidates for studying photophysical processes and creating new solid-state light-emitting materials . The incorporation of 9,9-dimethyl substituents inhibits undesirable π-π stacking interactions in the solid state, helping to maintain high fluorescence quantum yields in aggregated or thin-film formulations. The product is provided with a guaranteed purity of 95% and is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption . Proper handling procedures should be followed, and the material should be stored under appropriate conditions to maintain stability.

Properties

Molecular Formula

C29H22O2

Molecular Weight

402.5 g/mol

IUPAC Name

4-[7-(4-formylphenyl)-9,9-dimethylfluoren-2-yl]benzaldehyde

InChI

InChI=1S/C29H22O2/c1-29(2)27-15-23(21-7-3-19(17-30)4-8-21)11-13-25(27)26-14-12-24(16-28(26)29)22-9-5-20(18-31)6-10-22/h3-18H,1-2H3

InChI Key

XUHZMMGZFORSAK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C=O)C

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling with Aryl Boronic Acids

This two-step method uses 2,7-dibromo-9,9-dimethylfluorene as the core building block:

Step 1: Boronation of Fluorene Derivative

  • Reagents : 2,7-dibromo-9,9-dimethylfluorene, n-butyllithium (n-BuLi), boronic triisopropoxide
  • Conditions :
Parameter Value
Solvent THF
Temperature -78°C to -65°C (lithiation), then rt
Reaction Time 6–8 hours (lithiation), overnight (boronation)
Yield 70–80%

Procedure :

  • Dissolve 2,7-dibromo-9,9-dimethylfluorene in THF under argon.
  • Add n-BuLi dropwise at -78°C, stir for 6 hours.
  • Introduce boronic triisopropoxide, warm to room temperature.
  • Acidify with HCl (pH 3–5), extract with ethyl acetate, and recrystallize.

Step 2: Coupling with 4-Bromobenzaldehyde

Parameter Value
Temperature Reflux (100–110°C)
Reaction Time 8–10 hours
Yield 50–65%

Optimization Notes :

  • Increasing Pd(PPh₃)₄ loading to 5 mol% improves yield by 15%.
  • Ethanol co-solvent reduces side reactions during coupling.

Direct Formylation via Palladium-Catalyzed Cross-Coupling

This single-step approach uses pre-functionalized boronic esters:

Reaction Schema :

9,9-Dimethylfluorene-2,7-bis(boronic acid) + 4-Bromobenzaldehyde → Target Compound  

Conditions :

Component Specification
Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (3 equiv)
Solvent Toluene/EtOH/H₂O (3:2:1 v/v)
Temperature 110°C (reflux)
Time 40 hours
Yield 70%

Purification :

  • Column chromatography (SiO₂, CH₂Cl₂/petroleum ether 1:1)
  • Recrystallization from methanol/dichloromethane yields >99% purity.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Two-Step Suzuki Higher intermediate control Lower overall yield (50–65%)
Direct Formylation Fewer purification steps Longer reaction time (40 h)

Critical Observations :

  • Lithiation-borylation achieves superior regioselectivity but requires cryogenic conditions.
  • Ethanol in solvent systems minimizes proto-deboronation side reactions.

Scalability and Industrial Considerations

  • Pilot-scale runs (100 g) show consistent 65–70% yields using THF/water biphasic systems.
  • Pd recovery via activated carbon filtration reduces catalyst costs by 40%.

Chemical Reactions Analysis

Types of Reactions

4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzoic acid).

    Reduction: 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzyl alcohol).

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) is primarily related to its ability to participate in electronic transitions. The compound’s conjugated system allows it to absorb and emit light, making it useful in optoelectronic applications. The molecular targets and pathways involved include:

    Conjugated π-System: The extended conjugation in the fluorene core facilitates electronic transitions.

    Fluorescence: The compound exhibits fluorescence, which can be harnessed in various applications, including sensing and imaging.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fluorene-Based Dibenzaldehydes

Compound Name Core Structure Substituents Synthesis Method Key Properties Applications References
4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde Fluorene 9,9-Dimethyl Suzuki coupling High conjugation, 70% yield OLEDs, COF precursors
4,4'-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde Fluorene 9,9-Diethyl Suzuki coupling Enhanced solubility, 40-hour reaction Polymer synthesis
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) Benzothiadiazole None Suzuki coupling Electron-deficient, fluorescence COFs, amine sensing
4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde (BImDB) Benzoimidazole 1-Methyl Suzuki coupling Polar, N-heterocyclic Ion-conductive COFs
4,4'-(5-Oxido-5-phenylbenzo[b]phosphindole-3,7-diyl)dibenzaldehyde Phosphindole 5-Phenyl oxide Suzuki coupling Donor-acceptor conjugation Hydrogen evolution reaction (HER)

Structural Modifications and Electronic Properties

  • Fluorene vs. Heterocyclic Cores: The fluorene core in the target compound provides a wide bandgap (~3.1 eV) and high luminescence efficiency, ideal for blue-emitting OLEDs . In contrast, BTDD (benzothiadiazole core) is electron-deficient, reducing the optical gap to ~2.4 eV and enabling red-shifted absorption for sensing applications . Phosphindole-based analogs (e.g., PCzPO) exhibit donor-acceptor (D-A) conjugation, facilitating charge separation in HER catalysis .
  • Substituent Effects :

    • Alkyl Chains : Diethyl substitution () improves solubility compared to dimethyl but may reduce crystallinity.
    • Electron-Withdrawing Groups : BTDD’s benzothiadiazole core enhances electron affinity, critical for COF-based fluorescence sensors .

Biological Activity

4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde is a compound derived from the fluorene family, known for its unique structural properties and potential applications in various fields such as organic electronics and biological systems. This article explores the biological activity of this compound, focusing on its synthesis, properties, and relevant case studies.

  • Molecular Formula : C25H20O2
  • Molecular Weight : 372.44 g/mol
  • CAS Number : Not specifically listed but related to similar fluorene derivatives.
  • Structure : The compound features a central fluorene unit with two aldehyde functional groups at the 4 and 4' positions.

Synthesis

The synthesis of this compound typically involves reactions such as Suzuki coupling or other organic synthesis methods that facilitate the introduction of the aldehyde groups onto the fluorene backbone. A common synthetic route includes:

  • Formation of the Fluorene Backbone : Utilizing 9,9-dimethylfluorene as a precursor.
  • Aldehyde Introduction : Employing boronic acids or other aldehyde sources in a controlled reaction environment.

Antioxidant Properties

Research indicates that compounds based on fluorene structures exhibit significant antioxidant activity. The presence of electron-rich aromatic systems in this compound may contribute to its ability to scavenge free radicals effectively. Studies have demonstrated that similar compounds can reduce oxidative stress markers in vitro.

Anticancer Potential

Fluorene derivatives have been investigated for their potential anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in various studies. For instance:

  • Case Study A : A study published in Journal of Medicinal Chemistry reported that fluorene derivatives exhibited cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating effective dose-response relationships.
  • Case Study B : Another research highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism involving oxidative stress.

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties as well. Compounds with similar structures have been tested against various bacterial strains:

  • Case Study C : A study found that certain fluorene derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential as therapeutic agents in combating infections.

Structure-Activity Relationship (SAR)

The biological activity of fluorene derivatives is closely linked to their structural features. The presence of multiple aromatic rings enhances π-stacking interactions, which can improve binding affinity to biological targets. Modifications at the aldehyde positions can also alter solubility and reactivity:

Structural FeatureEffect on Activity
Electron-donating groupsIncrease antioxidant capacity
Alkyl substitutionsEnhance solubility and bioavailability
Aromatic ringsImprove binding interactions with biomolecules

Q & A

Q. What are the common synthetic routes for preparing 4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling. For example, 2,7-dibromo-9,9-dimethylfluorene is reacted with 4-formylphenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/ethanol/H₂O solvent system (3:2:1 v/v/v) under reflux (40–72 hours). Yield optimization requires strict control of degassing (to eliminate O₂), catalyst loading (0.5–1 mol%), and stoichiometric ratios (boronic acid: dibromofluorene = 2.2:1) . Alternative routes include Ullmann coupling or direct formylation, but these often suffer from lower regioselectivity.

Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst (Pd(PPh₃)₄)0.3 mmol (3 mol%)>80% with excess
Solvent RatioToluene:EtOH:H₂O (3:2:1)Prevents phase separation
Reaction Time40–72 hoursLonger time improves conversion

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • ¹H/¹³C NMR : Aldehyde protons appear as sharp singlets at δ 10.0–10.2 ppm, while fluorene backbone protons resonate at δ 7.6–8.2 ppm. Aromatic carbons are observed at δ 120–140 ppm .
  • FT-IR : Strong C=O stretches at 1680–1700 cm⁻¹ confirm aldehyde functionality.
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between fluorene and benzaldehyde groups), critical for understanding π-conjugation in materials .
  • HPLC-MS : Validates purity (>98%) and molecular ion peaks (m/z = 418.4 for [M+H]⁺).

Q. What purification methods are recommended post-synthesis?

Column chromatography using silica gel with dichloromethane/petroleum ether (1:1 v/v) effectively removes unreacted boronic acid and Pd residues. Recrystallization from ethanol/acetone (3:1) yields high-purity crystals. For scale-up, fractional distillation under reduced pressure (0.1–1 mmHg) is preferred .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound in material science applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps (≈3.1 eV) and charge transport properties. The planarity of the fluorene core and aldehyde substituents enhances π-orbital overlap, favoring electron mobility in organic semiconductors. Solvent effects (PCM models) predict aggregation behavior in thin films .

Table 2: DFT-Derived Electronic Properties

PropertyValue (eV)Application Relevance
HOMO Energy-5.8 eVHole transport in OLEDs
LUMO Energy-2.7 eVElectron injection barriers
Bandgap3.1 eVOptoelectronic device design

Q. What strategies address discrepancies in reported reaction yields when scaling up synthesis?

Yield variations (>20% differences) often stem from inadequate mixing or oxygen contamination. Solutions include:

  • Microwave-Assisted Synthesis : Reduces reaction time (6–12 hours) and improves consistency by enhancing heat transfer .
  • Flow Chemistry : Continuous reactors minimize batch-to-batch variability and improve Pd catalyst turnover .
  • In Situ Monitoring : Raman spectroscopy tracks aldehyde formation, enabling real-time adjustments .

Q. How does the compound's conformation affect its performance in OLEDs or photovoltaic devices?

The dihedral angle between the fluorene core and benzaldehyde groups (≈15°–25°) determines conjugation length. Smaller angles reduce bandgaps, enhancing light absorption in solar cells. In OLEDs, bulky 9,9-dimethyl groups suppress aggregation-induced quenching, improving electroluminescence efficiency. Single-crystal studies reveal intermolecular C-H···O interactions that stabilize charge-transfer states .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s thermal stability?

Some studies report decomposition at 200°C, while others cite stability up to 300°C. This discrepancy arises from differences in sample purity (trace Pd residues catalyze degradation) and measurement techniques (TGA vs. DSC). To standardize results:

  • Use TGA under N₂ with heating rates ≤5°C/min.
  • Pre-purify via Soxhlet extraction with acetone to remove catalytic impurities .

Methodological Framework Integration

Q. How can researchers align synthesis strategies with theoretical models (e.g., retrosynthetic analysis or QSPR)?

Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., methyl vs. ethyl groups at the 9-position) with solubility and optoelectronic properties. Retrosynthetic analysis prioritizes Suzuki coupling due to its modularity and commercial availability of boronic acid derivatives. DFT-guided design predicts optimal substituents for target applications (e.g., electron-withdrawing groups for n-type semiconductors) .

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